2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonation, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,4-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)
- **2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol
Uniqueness
Compared to similar compounds, 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique triazolopyrimidine core and the specific arrangement of substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H35N5O2S |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C32H35N5O2S/c1-19(2)23-9-11-24(12-10-23)29-28(30(38)34-26-13-15-27(39-6)16-14-26)22(5)33-31-35-32(36-37(29)31)40-18-25-8-7-20(3)17-21(25)4/h7-17,19,29H,18H2,1-6H3,(H,34,38)(H,33,35,36) |
InChI Key |
RKEJEZLZHOASEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C)C |
Origin of Product |
United States |
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